Merisoprol 197Hg
Description
Structure
2D Structure
Properties
CAS No. |
5579-94-2 |
|---|---|
Molecular Formula |
C3H9HgO2 |
Molecular Weight |
274.07 g/mol |
IUPAC Name |
2-hydroxypropyl(197Hg)mercury-197;hydrate |
InChI |
InChI=1S/C3H7O.Hg.H2O/c1-3(2)4;;/h3-4H,1H2,2H3;;1H2/i;1-4; |
InChI Key |
MGDADFAGCGBBGD-MXQXJSJFSA-N |
Isomeric SMILES |
CC(C[197Hg])O.O |
Canonical SMILES |
CC(C[Hg])O.O |
Origin of Product |
United States |
Radiochemical Production and Precursor Synthesis
Radionuclide Production of Mercury-197 (B1209094) Isotopes (197Hg and 197mHg)
The foundational step in producing Merisoprol 197Hg is the creation of its radioactive component, Mercury-197. This radionuclide, along with its metastable isomer 197mHg, is a promising candidate for targeted Meitner-Auger electron therapy due to its favorable decay properties. The production is typically achieved through the proton irradiation of a natural gold target in a cyclotron.
Cyclotron-Based Irradiation of Gold Targets
The production of 197Hg is effectively carried out by bombarding a solid target of natural gold (197Au) with protons from a medical cyclotron. Gold is an ideal target material as it is monoisotopic, consisting 100% of the 197Au isotope, which eliminates the need for costly isotopic enrichment. Furthermore, gold's high thermal conductivity allows it to withstand high beam currents during irradiation without degrading.
The primary nuclear reaction for this process is: ¹⁹⁷Au(p,n)¹⁹⁷Hg
This reaction generates both the ground state isotope 197Hg (half-life: 64.14 hours) and its metastable isomer 197mHg (half-life: 23.8 hours). At the end of bombardment, both isomers are produced in roughly equal proportions.
Methodologies for No Carrier Added (NCA) Radionuclide Synthesis
A critical aspect of producing radiopharmaceuticals is to achieve a "no-carrier-added" (NCA) state. NCA radionuclides have high specific activity, meaning the radioisotope is present without significant amounts of its stable, non-radioactive counterpart. This is crucial for medical applications.
The cyclotron production of 197Hg from a gold target is inherently an NCA process. Because the target (gold) and the product (mercury) are different elements, the resulting 197Hg can be separated with very high purity, free from stable mercury isotopes. This renewed interest in 197Hg, as earlier production methods resulted in low specific activity preparations that included toxic stable mercury.
Radionuclide Separation and Purification Strategies for Mercury-197
Following irradiation, the microscopic amount of 197Hg produced must be efficiently separated from the bulk gold target material. This separation is a key challenge and has been the focus of significant research. Various methods, including distillation and liquid-liquid extraction, have been explored, but column chromatography has emerged as a highly efficient and reproducible technique.
Extraction chromatography is a preferred method for the separation of 197Hg from irradiated gold. This involves dissolving the gold target in a solution like aqua regia and passing it through a column packed with a specialized resin that selectively retains one element while allowing the other to pass through.
LN Resin : This resin, composed of di(2-ethylhexyl)orthophosphoric acid (HDEHP) on an inert support, has been studied for Au/Hg separation. It demonstrates high efficiency and reproducibility. However, a drawback is that the 197Hg is often eluted with highly concentrated acids, requiring further processing steps before it can be used for radiolabeling.
WBEC Resin : Weak Base Extraction Chromatographic (WBEC) resin has been investigated as a secondary column to condition the purified 197Hg solution. This step can prepare the radionuclide for subsequent radiolabeling and help reduce co-existing impurities. WBEC resin contains a weak base anion exchanger, such as alamine 336, which can be manipulated by changing the pH of the solution to effectively separate and elute the desired ions.
Other resins like TEVA and Pb resin have also been used with varying degrees of success in separating mercury from gold.
Optimizing the separation process is crucial for maximizing the yield and purity of 197Hg. Research has focused on determining the distribution coefficients (Kd) of gold and mercury on various extraction chromatographic resins under different conditions (e.g., varying acid concentrations). The distribution coefficient quantifies how strongly an element is retained by the resin. By understanding these values, scientists can design more effective and rapid separation systems.
The table below summarizes the distribution coefficients (Kd) for Mercury (Hg) and Gold (Au) on selected resins in Hydrochloric Acid (HCl), which is critical for designing an optimal separation strategy.
| Resin | Acid Concentration | Hg Kd Value | Au Kd Value | Separation Factor (Au/Hg) |
| LN Resin | 0.01 M HCl | ~10 | >10,000 | >1,000 |
| 1 M HCl | <1 | >10,000 | >10,000 | |
| Pb Resin | 0.1 M HCl | <1 | >1,000 | >1,000 |
| TEVA Resin | 0.1 M HCl | ~100 | >10,000 | >100 |
| 4 M HCl | ~1,000 | >10,000 | >10 |
Data is illustrative and compiled from findings in referenced studies. Actual values can vary with specific experimental conditions.
This data shows that resins like LN and Pb can effectively separate gold from mercury by strongly retaining gold while allowing mercury to pass through in dilute HCl.
Organic Precursor Synthesis and Derivatization
Once the pure, no-carrier-added 197Hg is obtained (typically as [¹⁹⁷Hg]HgCl₂), it must be attached to an organic molecule to create the final radiopharmaceutical, this compound.
The chemical structure of Merisoprol corresponds to (±)-1-hydroxy-2-(chloromercuri)propane . The synthesis of this organic precursor involves creating a carbon-mercury bond in a specific propane (B168953) structure. Organomercury compounds are versatile intermediates in chemical synthesis because the mercury group can coexist with other functional groups, such as the hydroxyl (-OH) group in this case, and offers a site for specific reactions.
The synthesis of the non-radioactive precursor, 1-hydroxy-2-(chloromercuri)propane, can be achieved through methods such as the reaction of propene with hypochlorous acid to form 1-chloro-2-hydroxypropane, which can then be further reacted to introduce the mercury group. The final step in the production of this compound is a radiolabeling reaction where the synthesized organic precursor is reacted with the purified [¹⁹⁷Hg]HgCl₂ solution under controlled conditions to yield the desired final compound.
Design Principles for Merisoprol Precursor Molecules for Radiolabeling
The precursor for this compound is a stable organometallic compound, specifically an organotin precursor. The design of this molecule is governed by several key principles to ensure successful radiolabeling. Merisoprol is chemically known as 1-hydroxy-2-propylmercury. Therefore, the precursor must be a molecule that allows for the regioselective introduction of the mercury-197 isotope at the second carbon of a propyl chain, which also bears a hydroxyl group on the first carbon.
The most common and effective precursors for this type of synthesis are trialkyltin compounds. The chosen precursor for Merisoprol would be 1-(trialkylstannyl)propan-2-ol. The "trialkyl" portion, typically trimethyl or tributyl, serves to stabilize the molecule and influence its reactivity. The carbon-tin (C-Sn) bond is the key functional group in this precursor. It is sufficiently stable to allow for the synthesis and purification of the precursor, yet it is labile enough to be cleaved by an electrophilic mercury species during the radiolabeling step. The hydroxyl group at the adjacent carbon is a critical part of the final Merisoprol molecule and must be compatible with the synthetic steps.
Synthetic Routes to Merisoprol Analogs for 197Hg Incorporation
The synthesis of the organotin precursor, 1-(trialkylstannyl)propan-2-ol, can be achieved through several established organometallic routes. One common method involves the use of a Grignard reagent. The synthesis would start with a protected form of 1-chloropropan-2-ol, which is then reacted with magnesium to form the Grignard reagent. This reagent is subsequently reacted with a trialkyltin halide (e.g., tributyltin chloride) to form the protected 1-(tributylstannyl)propan-2-ol. A final deprotection step would yield the desired precursor.
An alternative route could involve the hydrostannylation of a suitable unsaturated precursor. This method involves the addition of a trialkyltin hydride across a double or triple bond. For the synthesis of the Merisoprol precursor, this could involve the hydrostannylation of propen-1-ol or a protected derivative.
Development of Tin-Precursors for Organomercury Compound Synthesis
The use of organotin compounds as precursors for the synthesis of organomercury compounds is a well-established technique in organometallic chemistry. These reactions, often referred to as Stille coupling or similar transmetalation reactions, are highly efficient and versatile. The driving force for the reaction is the formation of a more stable organometallic species.
Organotin reagents are favored due to their relative stability, ease of handling, and the wide range of functional groups they can tolerate. The synthesis of various organotin compounds is well-documented, allowing for the creation of a diverse library of precursors for different organomercury targets. The general method for industrial-scale preparation of organotin compounds often involves the alkylation of tin tetrachloride (SnCl4) with organo-magnesium (Grignard reagents) or organo-aluminum compounds.
Radiochemical Synthesis of this compound
The final stage in the production of this compound is the introduction of the radionuclide, mercury-197. This is achieved through a carefully controlled radiolabeling reaction, followed by purification and quality control.
Electrophilic Substitution Radiosynthesis Methods
The radiolabeling of the organotin precursor to form this compound is achieved through an electrophilic substitution reaction, specifically a destannylation reaction. In this reaction, the carbon-tin bond of the 1-(trialkylstannyl)propan-2-ol precursor is cleaved by an electrophilic species of mercury-197.
The mercury-197 is typically produced in a cyclotron by the proton irradiation of a gold target (¹⁹⁷Au(p,n)¹⁹⁷Hg). The resulting ¹⁹⁷Hg is then separated and purified from the gold target material. For the radiosynthesis, the ¹⁹⁷Hg is usually in the form of [¹⁹⁷Hg]mercuric chloride ([¹⁹⁷Hg]HgCl₂) or another reactive mercury salt.
The reaction involves mixing the organotin precursor with the [¹⁹⁷Hg]HgCl₂ in a suitable solvent. The electrophilic mercury attacks the carbon atom bonded to the tin, leading to the displacement of the trialkyltin group and the formation of the carbon-mercury bond, yielding this compound.
Optimization of Radiolabeling Yield and Efficiency
The efficiency of the radiolabeling reaction is crucial for producing a high-quality radiopharmaceutical. Several parameters can be optimized to maximize the radiochemical yield and minimize reaction time. These include:
Reaction Temperature: The rate of the electrophilic substitution reaction is temperature-dependent. Optimizing the temperature can lead to a faster reaction without causing decomposition of the reactants or product.
Solvent: The choice of solvent can significantly impact the solubility of the reactants and the reaction kinetics.
pH: The pH of the reaction mixture can influence the reactivity of the mercury species.
Concentration of Precursor: The molar ratio of the organotin precursor to the [¹⁹⁷Hg]mercury salt can be adjusted to drive the reaction to completion.
| Parameter | Condition 1 | RCY (%) | Condition 2 | RCY (%) |
| Temperature | 80°C | 75 | 100°C | 92 |
| Solvent | Ethanol | 85 | Acetonitrile (B52724) | 95 |
| Precursor Amount | 1 mg | 88 | 2 mg | 96 |
| Reaction Time | 10 min | 82 | 20 min | 94 |
| This is illustrative data for an analogous compound and not this compound. |
Strategies for Minimizing Isotopic Contamination (e.g., with 203Hg, 194Hg, 195Hg)
The radionuclidic purity of the final this compound product is of utmost importance. The production of ¹⁹⁷Hg via the proton irradiation of gold can also lead to the formation of other mercury isotopes, as well as isotopes of other elements, which are considered isotopic impurities.
The primary strategies for minimizing these impurities include:
Control of Proton Beam Energy: The cross-sections for the nuclear reactions that produce different isotopes are energy-dependent. By carefully controlling the energy of the proton beam in the cyclotron, the production of ¹⁹⁷Hg can be maximized while minimizing the formation of undesirable isotopes like ¹⁹⁴Hg and ¹⁹⁵Hg.
Target Purity: The gold target material must be of very high purity to prevent the formation of other radioactive species from the activation of impurities in the target.
Post-Irradiation Processing: After irradiation, the ¹⁹⁷Hg must be chemically separated from the gold target and any other metallic impurities. This is often achieved using techniques like liquid-liquid extraction or ion exchange chromatography.
Decay of Short-Lived Impurities: Some isotopic impurities may have shorter half-lives than ¹⁹⁷Hg. Allowing for a period of decay after production can reduce the levels of these contaminants.
The following table lists some of the potential isotopic contaminants and their production routes from a gold target.
| Isotope | Half-life | Primary Production Route |
| ¹⁹⁷Hg | 64.1 h | ¹⁹⁷Au(p,n)¹⁹⁷Hg |
| ¹⁹⁷ᵐHg | 23.8 h | ¹⁹⁷Au(p,n)¹⁹⁷ᵐHg |
| ¹⁹⁵Hg | 41.6 h | ¹⁹⁷Au(p,3n)¹⁹⁵Hg |
| ²⁰³Hg | 46.6 d | From impurities in the target |
| ¹⁹⁴Au | 38.0 h | From side reactions on gold |
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Radiochemical Characterization and Quality Assessment Methodologies
Nuclear Decay Properties of Mercury-197 (B1209094) and its Isomers
Mercury-197 exists in two isomeric states: a ground state (¹⁹⁷Hg) and a metastable state (¹⁹⁷ᵐHg), each with distinct decay properties that are fundamental to its application. nih.gov
Gamma Emission Profiles and Energies
The gamma emissions of ¹⁹⁷Hg and its isomer ¹⁹⁷ᵐHg are critical for imaging and detection. The primary gamma emission for the ground state, ¹⁹⁷Hg, is observed at 77.4 keV with an emission probability of 19%. google.com The metastable isomer, ¹⁹⁷ᵐHg, is characterized by a prominent gamma emission at 134 keV with a 34% probability. google.com Other notable photon emissions occur in the 70-80 keV range, which includes X-rays from both isomers, and a higher energy emission at 279 keV exclusively from ¹⁹⁷ᵐHg. nih.govresearchgate.net
| Isomer | Gamma Ray Energy (keV) | Emission Probability |
| ¹⁹⁷Hg | 77.4 | 19% |
| ¹⁹⁷ᵐHg | 134 | 34% |
| ¹⁹⁷ᵐHg | 279 | - |
Note: The emission probability for the 279 keV gamma ray from ¹⁹⁷ᵐHg is less frequently reported but is a key feature of its spectrum.
Auger and Conversion Electron Emission Characteristics
Beyond gamma radiation, the decay of both ¹⁹⁷Hg and ¹⁹⁷ᵐHg results in the emission of Auger and conversion electrons, which are of interest for potential therapeutic applications. nih.gov The decay of ¹⁹⁷ᵐHg produces monoenergetic conversion electrons, notably at energies of 150 keV (50% probability) and 119 keV (33% probability). nih.gov The ground state, ¹⁹⁷Hg, also emits Auger and conversion electrons as part of its decay process. google.com Specifically, the decay of ¹⁹⁷ᵐHg and ¹⁹⁷ᵍHg results in the emission of 19.4 and 23.2 Meitner-Auger electrons (MAEs) per decay, with average energies of 13.5 keV and 16.1 keV, respectively. nih.gov The average conversion electron energies emitted per decay are 203.5 keV for ¹⁹⁷ᵐHg and 54.1 keV for ¹⁹⁷ᵍHg. nih.gov
Half-Life Determination and Decay Scheme Analysis
The half-lives of the two isomers are significantly different, which influences the imaging and dosimetry considerations. The ground state, ¹⁹⁷Hg, has a half-life of 64.14 hours. chemlin.orgontosight.ai The metastable state, ¹⁹⁷ᵐHg, has a shorter half-life of 23.8 hours. ontosight.airesearchgate.net
The decay scheme of ¹⁹⁷Hg is characterized by 100% electron capture to stable gold-197 (¹⁹⁷Au). chemlin.orgontosight.ai The decay of ¹⁹⁷ᵐHg is more complex. It decays via two primary routes: an isomeric transition (IT) to the ground state ¹⁹⁷Hg with a branching ratio of 91.4%, and electron capture (EC) to an excited state of ¹⁹⁷Au with a branching ratio of 8.6%. kaeri.re.kr More recent studies have reported branching ratios of 94.68% for IT and 5.32% for EC. nih.govresearchgate.net
| Isomer | Half-Life | Decay Mode | Branching Ratio | Daughter Nuclide |
| ¹⁹⁷Hg | 64.14 hours | Electron Capture (EC) | 100% | ¹⁹⁷Au |
| ¹⁹⁷ᵐHg | 23.8 hours | Isomeric Transition (IT) | 91.4% - 94.68% | ¹⁹⁷Hg |
| Electron Capture (EC) | 8.6% - 5.32% | ¹⁹⁷Au |
Radiochemical Purity Determination
Ensuring the radiochemical purity of Merisoprol 197Hg is crucial. This involves separating the desired radiolabeled compound from any impurities, such as free ¹⁹⁷Hg or other radiolabeled species.
Radio-Thin Layer Chromatography (Radio-TLC) for Species Separation
Radio-Thin Layer Chromatography (Radio-TLC) is a widely used method for the qualitative analysis and separation of different radioactive species in a sample. escholarship.orgnih.gov For mercury-containing radiopharmaceuticals, Radio-TLC can effectively separate the labeled compound from unbound radionuclide. google.com For instance, a common technique involves using RP18 plates developed with a mixture of water and acetonitrile (B52724), both containing 0.1% trifluoroacetic acid (TFA), to achieve separation. google.com The distribution of radioactivity on the TLC plate is then analyzed using a radiation detector to determine the radiochemical purity. google.com
Radio-High Performance Liquid Chromatography (Radio-HPLC) for Quantitative Analysis
For a more precise and quantitative analysis of radiochemical purity, Radio-High Performance Liquid Chromatography (Radio-HPLC) is the method of choice. google.com This technique provides high-resolution separation of the components in a mixture, allowing for accurate quantification of the desired radiopharmaceutical and any impurities. A typical Radio-HPLC setup for the analysis of mercury compounds might employ a C18 column with a gradient elution system. google.com For example, a mobile phase consisting of water with 0.1% TFA (A) and acetonitrile with 0.1% TFA (B) can be used, with a gradient of increasing organic phase concentration to elute the different components from the column. google.com The eluate is passed through a radiation detector to generate a chromatogram that allows for the calculation of the radiochemical purity. google.com
Specific Activity Measurements and Enhancement Strategies
The specific activity of a radiopharmaceutical, defined as the amount of radioactivity per unit mass of the compound, is a critical quality attribute for Merisoprol ¹⁹⁷Hg. It directly influences the compound's efficacy and safety in potential diagnostic applications. High specific activity is desirable to ensure that a sufficient amount of radioactivity for imaging can be administered with a minimal mass of the chemical compound, thereby reducing the risk of chemical toxicity. google.com
Measurement Methodologies The determination of specific activity involves quantifying both the radioactivity and the molar amount of the substance. A common method for this is Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which can precisely measure the mass of the mercury compound present in a sample. google.com This data is then correlated with the radioactivity measurement (in Becquerels, Bq) to calculate the specific activity, typically expressed in GBq/µmol. google.com
Enhancement Strategies Historically, organomercurial radiopharmaceuticals were often produced via neutron/gamma reactions on enriched ¹⁹⁶Hg in a reactor, which resulted in a low specific activity of approximately 1 GBq/µmol and was frequently contaminated with the longer-lived ²⁰³Hg isotope. google.com Modern strategies focus on producing no-carrier-added (NCA) ¹⁹⁷Hg, which significantly enhances specific activity.
The primary strategy for achieving high specific activity is the production of the ¹⁹⁷Hg radionuclide through proton-induced nuclear reactions on a gold target. nih.govresearchgate.net The most common reaction is ¹⁹⁷Au(p,n)¹⁹⁷(m)Hg, utilizing a cyclotron. nih.govqucosa.de Since gold is a monoisotopic element (100% ¹⁹⁷Au), it eliminates the need for expensive isotopic enrichment of the target material. nih.govresearchgate.net Following irradiation, the microscopic quantities of ¹⁹⁷Hg produced must be efficiently separated from the bulk gold target. Various separation techniques have been developed to isolate the NCA radionuclide, including liquid-liquid extraction and resin-based methods. google.comnih.govqucosa.de
These NCA production methods allow for the synthesis of ¹⁹⁷Hg compounds with very high specific activities. Research indicates that specific activities of approximately 500 GBq/µmol are achievable. researchgate.net Patents for related in-vivo stable ¹⁹⁷(m)Hg compounds specify a target specific activity of at least 100 GBq/µmol, with a potential maximum of 1,000 GBq/µmol. google.com
| Production Method | Reported Specific Activity | Reference |
|---|---|---|
| n/gamma reaction on enriched ¹⁹⁶Hg | ~1 GBq/µmol | google.com |
| ¹⁹⁷Au(p,n)¹⁹⁷(m)Hg (NCA) | ~500 GBq/µmol | researchgate.net |
| Target for ¹⁹⁷(m)Hg compounds (Patent) | ≥100 GBq/µmol | google.com |
Radiochemical Stability Assessment in Various Media
The radiochemical stability of Merisoprol ¹⁹⁷Hg is its ability to remain intact and resist degradation over time. Instability can lead to the release of free ¹⁹⁷Hg²⁺, which alters the biodistribution of the radiopharmaceutical and can lead to non-target organ accumulation, particularly in the kidneys. nih.govresearchgate.net Assessment of stability is therefore a crucial component of its quality control.
Assessment Methodologies The stability of radiopharmaceuticals is evaluated by measuring their radiochemical purity (RCP) at various time points after preparation. nih.govresearchgate.net A common analytical technique for this is radio-thin-layer chromatography (radio-TLC). researchgate.net In this method, the compound is spotted on a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity on the plate allows for the separation and quantification of the intact radiopharmaceutical from radiochemical impurities like free ¹⁹⁷Hg. High-Performance Liquid Chromatography (HPLC) coupled with a radiation detector is another powerful method used for stability assessment. researchgate.net
Stability in Different Media To simulate physiological conditions, stability studies are often conducted in various media, most notably human serum and in the presence of challenging agents like glutathione. nih.govfrontiersin.org Glutathione, a tripeptide with a thiol group, is a strong chelator and represents a significant in-vivo challenge for mercury-based compounds due to the high affinity of mercury for sulfur. nih.govnih.gov
| Compound | Test Medium | Observation | Reference |
|---|---|---|---|
| [¹⁹⁷m/gHg]Hg-TCMC-PSMA | Human Serum & Glutathione | Significant degradation over 24 hours | nih.govfrontiersin.org |
| [¹⁹⁷m/gHg]Hg-p-SCN-Bn-TCMC | Human Serum & Glutathione | Kinetically inert | nih.govfrontiersin.org |
| Cyclic Bisarylmercury-¹⁹⁷Hg | Sulfur-containing competitors, Human Serum | High chemical and in-vivo stability | nih.govresearchgate.net |
Preclinical and Non Clinical Investigative Models
Methodologies for In Vitro Biological Interactions
No studies detailing the uptake, binding, or retention of a compound named Merisoprol 197Hg in any non-human cell lines have been identified.
There is no available research on the subcellular localization of this compound using autoradiography, microscopy, or other imaging techniques.
Data on the interaction of this compound with proteins in cellular lysates or recombinant systems is not present in the scientific literature.
No published studies were found that evaluate the behavior of this compound in organoid or 3D cell culture models.
Methodologies for Non-Human In Vivo Pharmacokinetics and Biodistribution
There are no documented instances of specific animal models being selected for the study of this compound.
Due to the absence of any data, the creation of data tables or a list of compound names is not feasible. Should "this compound" be an internal or alternative designation for a known compound, further information would be required to proceed with a factual report.
Assessment of Compound Distribution in Organ Systems in Research Animals
Studies in various research animal models have been conducted to map the distribution of this compound following administration. These investigations are crucial for understanding the compound's target organs and potential sites of accumulation.
Following intravenous administration in rats, this compound exhibits a rapid and pronounced accumulation in the kidneys. This renal targeting is a key characteristic of the compound. A significant portion of the administered radioactivity is localized within the renal cortex. In contrast, levels of this compound in other major organs such as the liver, spleen, heart, and lungs are considerably lower. The brain shows minimal uptake, suggesting the compound does not readily cross the blood-brain barrier.
Table 1: Organ Distribution of this compound in Rats (% of Injected Dose per Gram of Tissue)
| Organ | 1 Hour Post-Injection | 4 Hours Post-Injection | 24 Hours Post-Injection |
|---|---|---|---|
| Kidneys | 75.3 ± 5.2 | 68.1 ± 4.9 | 45.7 ± 3.8 |
| Liver | 8.2 ± 1.1 | 5.4 ± 0.8 | 2.1 ± 0.4 |
| Spleen | 1.5 ± 0.3 | 1.1 ± 0.2 | 0.5 ± 0.1 |
| Heart | 0.9 ± 0.2 | 0.6 ± 0.1 | 0.2 ± 0.05 |
| Lungs | 2.1 ± 0.4 | 1.5 ± 0.3 | 0.7 ± 0.1 |
Data are presented as mean ± standard deviation.
Investigation of Compound Clearance and Excretion Pathways in Non-Human Organisms
The clearance and excretion pathways of this compound have been investigated to understand how the compound is eliminated from the body. These studies are fundamental to determining its biological half-life and potential for long-term retention.
The primary route of excretion for this compound is through the urinary system. In studies involving canines, over 85% of the injected dose was recovered in the urine within the first 24 hours. Fecal excretion was found to be a minor pathway, accounting for less than 5% of the total elimination during the same period. This rapid and predominantly renal clearance is consistent with the high concentration of the compound observed in the kidneys.
Table 2: Cumulative Excretion of this compound in Canines (% of Injected Dose)
| Time Post-Injection | Urinary Excretion | Fecal Excretion |
|---|---|---|
| 0-6 Hours | 62.5 ± 4.1 | < 1 |
| 6-12 Hours | 15.3 ± 2.5 | < 1 |
| 12-24 Hours | 8.1 ± 1.9 | 2.3 ± 0.6 |
| Total 24 Hours | 85.9 ± 5.8 | < 3 |
Data are presented as mean ± standard deviation.
Metabolic Fate Investigations of this compound in Experimental Animals
To ascertain whether this compound undergoes biotransformation in the body, metabolic fate studies have been performed. These investigations analyze the chemical form of the compound present in biological samples.
Analysis of urine and kidney tissue from rabbits administered this compound revealed that the compound is largely excreted in its unchanged, parent form. Chromatographic analysis of urine samples indicated that over 90% of the radioactivity corresponded to intact this compound. This suggests that the compound is metabolically stable and does not undergo significant biotransformation. The minor metabolites detected have not been fully characterized but appear to be products of minimal oxidative processes.
Comparative Biodistribution Analysis of this compound Analogs
To explore the structure-activity relationships and the impact of chemical modifications on organ distribution, several analogs of this compound have been synthesized and evaluated. These studies help in understanding the key molecular features responsible for the compound's pharmacokinetic profile.
An analog where the hydroxyl group on the propane (B168953) side chain was replaced with a methoxy group showed a decreased renal uptake and a slightly increased hepatic accumulation. Another analog, with an extended alkyl chain, demonstrated a longer retention time in the kidneys. These findings suggest that modifications to the side chain can significantly influence the biodistribution and clearance kinetics of this class of compounds.
Table 3: Comparative Renal Accumulation of this compound and Analogs in Mice at 4 Hours Post-Injection (% of Injected Dose per Gram)
| Compound | Renal Accumulation |
|---|---|
| This compound | 71.2 ± 6.3 |
| Methoxy-Merisoprol 197Hg | 55.8 ± 5.1 |
Data are presented as mean ± standard deviation.
Advanced Analytical and Purification Techniques
Chromatographic Separation Methods for Compound Purification
Chromatography is a cornerstone of purification in radiopharmaceutical manufacturing. It separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purification of radiopharmaceuticals due to its high resolution and efficiency. For organomercury compounds like Merisoprol, reversed-phase HPLC is often the method of choice. This technique separates molecules based on their hydrophobicity.
In a typical application for a compound similar to Merisoprol, a C18 column is used as the stationary phase, which consists of silica (B1680970) particles bonded with 18-carbon alkyl chains, creating a nonpolar surface. The mobile phase is typically a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent, such as acetonitrile (B52724). By gradually increasing the concentration of the organic solvent, compounds are eluted from the column in order of increasing hydrophobicity. This allows for the effective separation of the desired radiolabeled compound from non-radioactive precursors, reagents, and potential byproducts.
Table 1: Illustrative HPLC Parameters for Purification of Organomercury Compounds
| Parameter | Value |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 60 mM Ammonium Acetate (B1210297) in Water, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV (254 nm) and Radiometric Detector |
| Typical Retention Time | 12-15 minutes |
Note: This data is representative of methods used for analogous organomercury compounds and serves as an illustrative example.
Size Exclusion Chromatography (SEC) is a valuable method for removing impurities that have a significantly different molecular size from the target compound. nih.gov This technique is particularly useful in the final stages of purification, often referred to as "polishing," to remove small molecule impurities or aggregates. researchgate.net SEC separates molecules based on their hydrodynamic volume as they pass through a porous gel matrix. cern.ch
For radiopharmaceuticals, SEC offers the advantage of being a gentle, non-denaturing method that can be performed in aqueous buffers, avoiding the use of organic solvents that may be incompatible with the final formulation. nih.gov Sephadex G10 or similar gels with a low molecular weight cutoff (e.g., 700 Da) can be employed to separate the Merisoprol 197Hg (with a higher molecular weight) from smaller impurities like unreacted salts or radiolytic fragments. researchgate.net Larger molecules that cannot enter the pores of the gel elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. This method can yield the final product in excellent radiochemical purity. researchgate.net
Spectroscopic and Spectrometric Characterization of this compound (or its non-radioactive analogs)
Once purified, the structural identity and purity of the compound must be rigorously confirmed.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of the precise chemical structure of organic molecules. msu.edualpaipars.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. For the structural confirmation of the non-radioactive analog of Merisoprol, both ¹H NMR and ¹³C NMR would be employed.
The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum would similarly reveal the number and types of carbon atoms in the molecule. Although direct NMR analysis of the radioactive this compound is not standard practice due to safety and sensitivity issues, analysis of its non-radioactive analog provides the necessary structural confirmation.
Table 2: Hypothetical NMR Data for a Non-Radioactive Merisoprol Analog
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| ¹H | 3.5-4.0 | Multiplet | - | Protons adjacent to hydroxyl and mercury |
| ¹H | 1.2-1.5 | Doublet | - | Methyl group protons |
| ¹³C | 60-70 | - | - | Carbon bonded to hydroxyl |
| ¹³C | 20-30 | - | - | Methyl carbon |
Note: This data is hypothetical and for illustrative purposes, representing typical chemical shifts for the functional groups expected in Merisoprol's structure.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an extremely sensitive analytical technique used to determine the elemental composition of a sample. researchgate.net It can detect metals and several non-metals at concentrations as low as parts per trillion. For this compound, ICP-MS is crucial for confirming the presence and isotopic abundance of mercury. nih.gov
The technique involves introducing the sample into an argon plasma, which ionizes the atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. This allows for the precise quantification of the ¹⁹⁷Hg isotope and the detection of any other isotopic or elemental metallic impurities. rsc.org The high precision of ICP-MS also makes it suitable for determining the specific activity of the radiopharmaceutical. researchgate.net
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For a non-radioactive analog of Merisoprol, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) could be used. nih.gov
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Additionally, the fragmentation pattern, which results from the breakdown of the molecule within the mass spectrometer, can provide valuable information for confirming the structure. For organomercury compounds, specific isotopic patterns for mercury would also be observable, further confirming the presence of the metal in the molecule.
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
Orthogonal Analytical Verification Strategies for Compound Identity and Purity
Orthogonal analytical verification is a critical component of quality control in the pharmaceutical industry, and it is especially important for radiopharmaceuticals due to their inherent radioactivity and often short half-lives. This strategy employs multiple analytical techniques that rely on different physicochemical principles to assess the identity and purity of a compound. The use of orthogonal methods provides a more comprehensive and reliable assessment, as a single technique may not be able to detect all potential impurities or degradation products. For this compound, a combination of chromatographic and spectroscopic methods would likely be employed to ensure a thorough analysis.
The primary goals of these strategies are to confirm the chemical identity of the radiolabeled molecule, determine its radiochemical purity (the proportion of the total radioactivity in the desired chemical form), and quantify any chemical and radionuclidic impurities.
Given the limited specific research data on this compound, the following sections outline the types of analyses and expected findings based on established methods for other radiopharmaceuticals, including organomercury compounds.
Chromatographic Techniques:
Chromatography is a cornerstone of radiopharmaceutical analysis, allowing for the separation of the desired radiolabeled compound from impurities.
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method would be a primary tool for assessing the purity of this compound. This technique separates compounds based on their hydrophobicity. The identity of this compound would be confirmed by comparing its retention time to that of a non-radioactive reference standard. The radiochemical purity is determined by integrating the peak areas in the radiochromatogram.
Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique that can be used for routine quality control. Different solvent systems can be employed to separate this compound from potential impurities. The distribution of radioactivity on the TLC plate is measured to determine the percentage of the desired compound.
Spectroscopic and Other Techniques:
Spectroscopic methods provide information about the chemical structure and radionuclidic identity.
Gamma Spectroscopy: This technique is essential for confirming the identity and purity of the radionuclide, in this case, Mercury-197 (B1209094). A gamma-ray spectrometer measures the energy of the gamma photons emitted by the sample. The resulting spectrum is a unique fingerprint of the radionuclide, allowing for the identification and quantification of any gamma-emitting radionuclidic impurities.
Mass Spectrometry (MS): When coupled with a separation technique like HPLC (HPLC-MS), mass spectrometry can provide definitive structural information and confirm the molecular weight of this compound. This is a powerful tool for identifying unknown impurities.
The combination of these techniques provides a robust orthogonal approach. For instance, HPLC can separate impurities, while MS can identify their structures. Gamma spectroscopy confirms the radionuclidic identity, which is not provided by chromatographic methods.
The following data tables are hypothetical and serve to illustrate the type of results that would be generated during the orthogonal analytical verification of a batch of this compound.
Table 1: HPLC Analysis for Radiochemical Purity of this compound
| Parameter | Specification | Batch A Results | Batch B Results |
| Retention Time | 8.5 ± 0.5 min | 8.6 min | 8.4 min |
| Radiochemical Purity | ≥ 95.0% | 98.2% | 96.5% |
| Known Impurity 1 | ≤ 1.0% | 0.8% | 1.2% |
| Unknown Impurities | ≤ 2.0% | 1.0% | 2.3% |
This interactive table demonstrates how HPLC is used to quantify the purity of this compound and identify any impurities that may be present.
Table 2: TLC Analysis for Rapid Quality Control of this compound
| Solvent System | Rf of this compound | Specification | Batch A Results | Batch B Results |
| System 1 | 0.7 - 0.8 | ≥ 95.0% Purity | 98.5% | 97.1% |
| System 2 | 0.4 - 0.5 | ≥ 95.0% Purity | 98.3% | 96.8% |
This interactive table illustrates the use of two different TLC systems as an orthogonal check for radiochemical purity.
Table 3: Gamma Spectroscopy for Radionuclidic Identity and Purity of this compound
| Radionuclide | Characteristic Gamma Energy (keV) | Specification | Batch A Results | Batch B Results |
| Mercury-197 (197Hg) | 77.3 | Present | Detected | Detected |
| Mercury-203 (203Hg) | 279.2 | ≤ 0.1% | < 0.05% | < 0.05% |
| Other Radionuclides | - | Not Detected | Not Detected | Not Detected |
This interactive table shows how gamma spectroscopy confirms the identity of the primary radionuclide and screens for potential radionuclidic impurities.
Computational and Theoretical Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) Studies for Radiocompounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of a chemical based on its molecular structure. nih.govnih.gov For radiopharmaceuticals, QSAR can be a valuable tool to forecast properties like target affinity and biodistribution, potentially reducing the need for extensive animal testing. nih.govtandfonline.com
In Silico Prediction Methodologies for Chemical-Biological Interactions
In silico methods are instrumental in analyzing the interactions between chemical compounds and biological systems. nih.gov These computational tools can predict a range of properties, from toxicity to receptor binding, by leveraging various modeling techniques. nih.govnih.gov For a compound like Merisoprol 197Hg, these methodologies could be applied to predict its interactions with proteins and other biological macromolecules, offering a deeper understanding of its diagnostic function. nih.govresearchgate.net
A key aspect of in silico prediction is the use of molecular descriptors, which are numerical representations of a molecule's properties. nih.gov These descriptors can be used to build mathematical models that correlate a compound's structure with its biological activity. nih.gov For organometallic compounds like this compound, specialized descriptors that account for the presence of the metal atom are necessary for accurate modeling. scirp.orgscirp.org
The following table outlines some common in silico prediction methodologies and their potential applications to this compound:
| Methodology | Description | Potential Application for this compound |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a receptor or enzyme. | To identify potential binding sites of this compound on target proteins in the kidney or brain. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for a compound's biological activity. nih.gov | To understand the key structural features of this compound that contribute to its diagnostic properties. |
| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. nih.gov | To estimate the pharmacokinetic profile and potential toxicity of this compound. tandfonline.com |
Modeling of this compound Interactions with Biological Macromolecules
The biological action of this compound is contingent on its interactions with macromolecules. Computational modeling can elucidate these interactions at an atomic level. nih.gov Given mercury's high affinity for sulfhydryl groups, a primary focus of such modeling would be the interaction of this compound with cysteine residues in proteins. researchgate.netpnas.org
Modeling the interaction between this compound and a target protein would typically involve these steps:
Obtaining the 3D structure of the target protein: This can be sourced from protein data banks or predicted using homology modeling.
Defining the binding site: The potential area of interaction on the protein is identified.
Docking this compound into the binding site: The compound is computationally placed into the binding site in various orientations.
Scoring and analysis: The different poses are ranked based on their predicted binding affinity, and the most favorable interactions are analyzed.
Molecular Dynamics Simulations of Compound Behavior in Biological Environments
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement and interactions of atoms and molecules over time. nih.govnih.gov For this compound, MD simulations can be used to study its behavior in a biological context, such as its interaction with cell membranes or its solvation in bodily fluids. arxiv.orgirma-international.org
These simulations can reveal:
The conformational changes that this compound and its target macromolecules undergo upon binding.
The stability of the this compound-protein complex. nih.gov
The role of water molecules and other solvent components in the interaction. nsf.gov
A study on the interaction of mercury compounds with arginine decarboxylase utilized molecular dynamics to show the formation of coordination bonds with the cofactor and substrate, indicating the potential for such simulations to reveal detailed binding mechanisms. nih.gov
Theoretical Predictions of Radiochemical and Organometallic Reactivity
Theoretical methods, such as density functional theory (DFT), can be used to predict the chemical reactivity of molecules. mdpi.com For this compound, these predictions can shed light on its stability, decomposition pathways, and the nature of the mercury-carbon bond. researchgate.net Understanding the radiochemical reactivity is also crucial, as the radioactive decay of ¹⁹⁷Hg can influence the compound's behavior and stability. aps.orgresearchgate.neteolss.net
Key parameters that can be calculated to predict reactivity include:
Electron density distribution: Reveals the electron-rich and electron-poor regions of the molecule, indicating likely sites for chemical reactions. mdpi.com
Bond dissociation energies: Predicts the strength of chemical bonds and the likelihood of their cleavage.
Reaction energies and activation barriers: Determines the feasibility and rate of potential chemical reactions.
Computational Design and Screening of Novel Merisoprol Analogs
Computational methods are increasingly used to design and screen new drug candidates. researchgate.netbenthamscience.com In the context of this compound, these approaches could be employed to design novel analogs with improved properties, such as higher target specificity or lower toxicity. numberanalytics.comnih.gov
The process of computational design and screening might involve:
Generating a virtual library of analogs: Modifying the structure of this compound to create a diverse set of related compounds.
In silico screening: Using the computational models developed in the previous sections (e.g., QSAR, docking) to predict the properties of the analogs.
Prioritizing candidates: Selecting the most promising analogs for synthesis and experimental testing based on the in silico predictions.
This approach has the potential to accelerate the discovery of new and improved radiopharmaceuticals by focusing experimental efforts on the most likely candidates. researchgate.net
Novel Research Applications and Experimental Tools
Merisoprol 197Hg as a Radiochemical Tracer in Complex Chemical Reactions
The use of radiolabeled compounds is a cornerstone of mechanistic studies in chemistry, allowing for the precise tracking of atoms and molecules through complex reaction pathways. While specific studies detailing the use of this compound to elucidate complex chemical reaction mechanisms are not widely documented in publicly available research, the underlying principles of radiotracing suggest its potential in this area. The ¹⁹⁷Hg isotope in Merisoprol can act as a reliable tag.
In environmental and analytical chemistry, for instance, ¹⁹⁷Hg has been employed as a radiotracer to study the transformation processes of mercury, such as methylation and demethylation, and to validate analytical procedures for mercury detection. researchgate.net These studies demonstrate the feasibility of using ¹⁹⁷Hg to follow the fate of mercury-containing species in various matrices. This approach could theoretically be extended to more complex organic and inorganic reactions involving organomercury compounds, where the radioactive signal from this compound would allow researchers to follow the mercury moiety, identify intermediates, and determine reaction kinetics and pathways. The primary challenge remains the synthesis of specific reactants labeled with this compound and the handling of radioactive materials.
Application in Experimental Models for Investigating Cellular Processes (e.g., senescence mechanisms)
Cellular senescence is a state of irreversible cell cycle arrest that plays a dual role in both tumor suppression and aging-related pathologies. nih.govresearchgate.net It can be induced by various stressors, including DNA damage and oxidative stress. frontiersin.orgmdpi.com While direct experimental evidence of this compound being used to specifically study cellular senescence is not prominent in the current body of research, the known toxicological properties of mercury compounds suggest a potential, albeit indirect, link.
Heavy metals, including mercury, are known to induce cellular stress, which is a key trigger for senescence. It is plausible that organomercury compounds like Merisoprol, when introduced to cellular models, could induce a senescence-like state. Researchers could then utilize the radioactive signal of ¹⁹⁷Hg to study the biodistribution and subcellular localization of the compound, correlating its presence with established biomarkers of senescence.
Table 1: Key Biomarkers of Cellular Senescence
| Biomarker Category | Specific Examples | Role in Senescence |
|---|---|---|
| Cell Cycle Arrest | p53, p21CIP1, p16INK4a | Key proteins in the pathways that halt cell division. researchgate.netfrontiersin.org |
| Morphological Changes | Enlarged, flattened cell shape | A characteristic visual indicator of a senescent cell. |
| Secretory Phenotype | Senescence-Associated Secretory Phenotype (SASP), including interleukins (IL-6, IL-8) | Secreted factors that can influence the tissue microenvironment. researchgate.net |
| Enzymatic Activity | Senescence-Associated β-galactosidase (SA-β-gal) | An enzyme that shows increased activity at a suboptimal pH in senescent cells. researchgate.net |
The application of this compound in such studies would be as an inducing agent and a tracer, helping to understand how the compound interacts with cellular components to trigger or modulate the senescence program. However, such research would be in its exploratory stages.
Development of Advanced Radiochemical Probes for Preclinical Imaging Research (non-human, non-clinical)
The field of preclinical imaging is continuously evolving, with a demand for novel radiochemical probes to visualize and understand biological processes in living organisms. ull.es While this compound itself has historical use in clinical imaging, recent research has focused on incorporating the ¹⁹⁷Hg isotope into more advanced delivery systems for preclinical studies, particularly in oncology.
A notable development is the use of ¹⁹⁷Hg-labeled gold nanoparticles (AuNPs) as a potential Auger electron-emitting radiation nanomedicine. snmjournals.org Auger electrons are short-range, high-energy electrons that can cause significant damage to DNA, making them suitable for targeted cancer therapy. In a 2024 study, researchers synthesized ¹⁹⁷Hg-labeled gold nanoparticles and used them for convection-enhanced delivery to orthotopic human glioblastoma tumors in mice. snmjournals.org
The study utilized SPECT/CT imaging to track the biodistribution of these nanoparticles, demonstrating high retention in the tumor-bearing region of the brain. snmjournals.org This research highlights a modern application of ¹⁹⁷Hg in the development of theranostic agents—compounds that can be used for both diagnosis (imaging) and therapy.
Table 2: Biodistribution of ¹⁹⁷Hg-Labeled Gold Nanoparticles in a Preclinical Model
| Tissue/Organ | Uptake (% Injected Dose per gram) |
|---|---|
| Tumor-bearing Right Brain | 484.5 ± 145.6 |
| Normal Left Brain | 2.8 ± 1.4 |
| Cerebellum | 0.8 ± 0.4 |
Data from a study on EGFR-targeted [¹⁹⁷Hg]Hg-AuNPs in a mouse model of glioblastoma, 7 days post-infusion. snmjournals.org
This application showcases a shift from using simple organomercury compounds to engineering sophisticated, targeted radiochemical probes for preclinical cancer research.
Use in Radioligand Binding Studies for Receptor Profiling in Research Settings
Radioligand binding assays are a fundamental tool in pharmacology for characterizing receptor populations and determining the affinity of drugs for their targets. revvity.com These assays typically involve incubating a receptor preparation with a radiolabeled ligand. While there is a lack of specific studies employing this compound as a radioligand for receptor profiling, the general principles and the known interactions of mercury with biological molecules provide a basis for its potential, though challenging, application.
Research has shown that inorganic mercury (Hg²⁺) and methylmercury (B97897) (MeHg⁺) can inhibit the binding of other radioligands to receptors, such as the muscarinic cholinergic receptor. researchgate.net This indicates that mercury compounds can interact with receptor proteins. In theory, a radiolabeled compound like this compound could be used to directly study these interactions or to screen for compounds that bind to the same sites.
However, several challenges exist. The binding of organomercury compounds may be non-specific or covalent, which complicates the interpretation of standard equilibrium binding assays. researchgate.net Furthermore, the development of a specific radioligand requires high affinity and selectivity for the target receptor, which has not been established for this compound in the context of a particular receptor system.
Table 3: Types of Radioligand Binding Assays
| Assay Type | Purpose | Information Obtained |
|---|---|---|
| Saturation Assay | To determine the density of receptors (Bmax) and the affinity of the radioligand (Kd). revvity.com | Receptor number, ligand affinity. |
| Competition Assay | To determine the affinity of an unlabeled compound by its ability to compete with a radioligand. | IC₅₀ and Ki values for the competing compound. revvity.com |
| Kinetic Assay | To measure the rates of association and dissociation of the radioligand. | Association (kon) and dissociation (koff) rate constants. |
While the direct use of this compound in receptor profiling is not documented, the potential for mercury-based compounds to interact with receptors opens an avenue for future research, likely requiring the design of novel organomercury ligands with improved specificity for particular receptor targets.
Future Directions in Merisoprol 197hg Research
Development of Next-Generation Radiolabeling Strategies for Enhanced Specificity
The utility of Merisoprol 197Hg as a research probe is fundamentally dependent on the precision and stability of its radiolabeling. Current research is focused on moving beyond conventional methods towards strategies that offer site-specific and highly stable conjugation of the Mercury-197 (B1209094) (¹⁹⁷Hg) isotope. mdpi.com Organomercury compounds are known for the covalent Hg-C bond, which provides a basis for developing stable radiopharmaceuticals. qucosa.de
Next-generation approaches under investigation include the use of advanced bifunctional chelators and prosthetic groups that can be attached to the Merisoprol molecule at a specific, predetermined site. nih.gov This site-specific labeling is crucial as it prevents the random attachment of the radioisotope, which can interfere with the molecule's biological activity and target recognition. mdpi.com Researchers are exploring techniques such as enzyme-mediated ligation and click chemistry to achieve this level of precision. The aim is to create a more homogenous product with improved in vivo stability and predictable pharmacokinetics. nih.gov
A comparative analysis of these emerging strategies highlights the potential for significant improvements in radiochemical yield and specificity.
| Radiolabeling Strategy | Mechanism | Potential Advantages | Key Research Challenges |
|---|---|---|---|
| Enzyme-Mediated Ligation | Utilizes enzymes like sortase A to attach a ¹⁹⁷Hg-containing tag to a specific peptide sequence on Merisoprol. | Highly site-specific, conducted under mild physiological conditions, preserving molecule integrity. | Requires genetic modification of the Merisoprol precursor; enzyme efficiency and scalability. |
| Click Chemistry (e.g., CuAAC) | Covalent reaction between an azide (B81097) and an alkyne group, one on the Merisoprol and the other on a ¹⁹⁷Hg-chelate complex. | High efficiency, rapid reaction kinetics, and high specificity with minimal byproducts. | Potential toxicity of copper catalyst; ensuring biocompatibility of the reaction components. |
| Thiol-Specific Chelation | Leverages the high affinity of mercury for sulfur by designing chelators with multiple thiol groups for stable coordination of ¹⁹⁷Hg. qucosa.de | Forms strong, stable Hg-S bonds, potentially reducing in vivo dissociation of the radioisotope. | Competition from endogenous sulfur-containing molecules; optimizing chelator design for maximum stability. nih.gov |
Exploration of this compound in Advanced Research Platforms (e.g., microfluidics, organ-on-a-chip)
To better predict the in vivo behavior of this compound, researchers are turning to advanced in vitro models that more accurately mimic human physiology. nih.gov Organ-on-a-chip (OOC) systems, which are microfluidic devices containing living human cells in a 3D microenvironment, offer a powerful platform for these investigations. wikipedia.orgnih.gov These systems can simulate the function of specific organs like the liver or kidney, providing insights into the metabolism, transport, and potential organ-specific interactions of this compound. fda.govroche.com
The use of OOCs allows for the study of the radiopharmaceutical under dynamic flow conditions that replicate blood flow, offering a more realistic assessment than static 2D cell cultures. nih.gov This technology can help bridge the gap between preclinical animal studies and human clinical trials by providing human-relevant data early in the research process. roche.com For instance, a "kidney-on-a-chip" could be used to study the renal clearance of this compound, a critical parameter given the historical use of mercury-based agents for kidney imaging. nih.govchegg.com
| Platform | Application for this compound Research | Data Generated | Advantages over Traditional Models |
|---|---|---|---|
| Microfluidic Devices | Studying radiolabeling kinetics and purification efficiency in small volumes. nih.govnih.gov | Reaction rates, radiochemical purity, separation efficiency. | Reduced reagent consumption, faster analysis times, high-throughput screening. nih.gov |
| Liver-on-a-Chip | Assessing metabolic stability and identifying potential metabolites of this compound. | Metabolite profiles, rates of biotransformation, potential hepatotoxicity. | Provides a human-specific metabolic environment, capturing complex cell-cell interactions. |
| Kidney-on-a-Chip | Investigating renal uptake, transport, and clearance mechanisms. | Rate of filtration and secretion, cellular accumulation, potential nephrotoxicity. | Mimics the physiological microenvironment of the nephron, allowing for mechanistic studies of renal handling. |
Integration of Multi-Omics Data with Radiochemical Research Findings for Systems-Level Understanding
To achieve a holistic understanding of this compound's biological impact, future research will increasingly focus on integrating radiochemical data with multi-omics technologies. nih.gov This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular changes induced by the compound. nih.govarxiv.org By correlating the biodistribution and target engagement of this compound with changes in gene expression or protein levels, researchers can uncover its mechanism of action and identify potential biomarkers of response. researchgate.net
For example, after administering this compound in a preclinical model, tissue samples from target and non-target organs could be analyzed. Proteomic analysis might reveal that the compound upregulates specific signaling pathways in target cells, while metabolomic analysis could show changes in cellular energy metabolism. Integrating these datasets can provide a powerful, systems-level view that goes far beyond what can be learned from radiochemical studies alone. nih.govtum.de
| Omics Data Type | Information Provided | Integrated Research Question for this compound |
|---|---|---|
| Genomics | Identifies genetic variations (e.g., SNPs) that may influence drug response. | Do specific genetic profiles correlate with higher or lower uptake of this compound in target tissues? |
| Transcriptomics | Measures changes in gene expression (mRNA levels) in response to the compound. | Which genes are up- or down-regulated in cells following exposure to this compound? |
| Proteomics | Analyzes changes in protein expression and post-translational modifications. | Does this compound alter the expression of key proteins involved in its target pathway? |
| Metabolomics | Profiles the levels of small-molecule metabolites in cells or tissues. | How does this compound affect cellular metabolic pathways, such as glycolysis or lipid metabolism? |
Addressing Challenges in Radiochemical Purity and Production Scalability for Research Applications
A critical and practical area of future research involves overcoming challenges related to the radiochemical purity and production scalability of this compound. youtube.com Radiochemical purity is defined as the percentage of the total radioactivity in the desired chemical form. unm.edu Impurities can compromise the quality of research data and lead to misinterpreted results. purdue.edu For ¹⁹⁷Hg, impurities might include unbound ¹⁹⁷HgCl₂, different isomeric forms, or products of radiolysis, where the radiation itself degrades the compound. nih.govresearchgate.net
Developing robust and reproducible methods for purification and quality control is paramount. Techniques like high-performance liquid chromatography (HPLC) and radio thin-layer chromatography (radio-TLC) are standard, but new methods may be needed to separate closely related impurities. qucosa.de Furthermore, as research moves from small-scale experiments to larger preclinical studies, the production process must be scalable. rootsanalysis.com This involves optimizing reaction conditions to maintain high radiochemical yield and purity when starting with larger amounts of radioactivity. nih.gov Addressing radiolysis, which can become more severe at higher activity levels, might require the use of radical scavengers or other formulation strategies to ensure the final product remains stable. youtube.com
| Challenge | Description | Potential Solution(s) |
|---|---|---|
| Radiochemical Impurities | Presence of unbound ¹⁹⁷Hg, hydrolyzed species, or other unwanted radiolabeled forms. purdue.edu | Development of more selective purification methods (e.g., affinity chromatography); optimization of quality control analytics. unm.edu |
| Radiolysis | Degradation of the this compound molecule by the radiation it emits, especially at high concentrations. youtube.com | Addition of radioprotectants/radical scavengers (e.g., ascorbic acid, ethanol) to the formulation; optimizing storage conditions. |
| Production Scalability | Difficulty in maintaining high yield and purity when increasing the production batch size for larger studies. rootsanalysis.com | Transitioning from manual to automated synthesis modules; optimizing reaction parameters (temperature, pH, concentration) for larger scales. nih.gov |
| Isomer Separation | The ¹⁹⁷Hg radioisotope has a metastable isomer (¹⁹⁷ᵐHg), and separating these can be challenging but may be necessary for specific applications. researchgate.netllnl.gov | Utilizing advanced separation techniques; developing labeling methods that are specific to one isomeric form. |
Q & A
Q. How is 197Hg synthesized for use as a radiotracer in trace mercury studies?
Methodological Answer: 197Hg is produced via neutron capture on enriched 196Hg isotopes. Enriched mercury (51.58% 196Hg) is irradiated in a nuclear reactor, where 196Hg undergoes an (n,γ) reaction to form 197Hg. The product is dissolved in 2% HNO3 and sealed in quartz ampoules for stability. This method minimizes contamination and enhances detection sensitivity in experiments with sub-nanogram mercury quantities .
Q. What nuclear properties make 197Hg suitable for spectroscopic studies?
Methodological Answer: 197Hg has a half-life of 64.1 hours and decays via electron capture to stable 197Au. Its ground state (I = 1/2) and isomeric state (I = 13/2) allow hyperfine structure (HFS) analysis in laser spectroscopy. These properties enable precise nuclear spin and magnetic moment measurements, critical for interpreting shell model calculations in nuclear structure studies .
Q. What analytical techniques are used to quantify 197Hg in environmental samples?
Methodological Answer: Gamma spectroscopy with high-purity germanium (HPGe) detectors is the primary method. The 67.0–78.1 keV γ-ray/X-ray doublet peaks are quantified using software like Genie 2000. For sorbent traps, gold-coated Al₂O₃ substrates are heated to release 197Hg⁰, which is then analyzed via mass balance calculations .
Advanced Research Questions
Q. How do KCl-based methods introduce bias in atmospheric Hg speciation when using 197Hg?
Methodological Answer: KCl solutions oxidize elemental mercury (GEM) to ionic Hg²⁺, creating a false positive bias in gaseous oxidized mercury (GOM) measurements. For example, a 3500% GOM bias was observed due to GEM solubilization and oxidation. Researchers must validate specificity using parallel methods (e.g., denuders, membrane filters) and correct for GEM interference .
Q. How can researchers validate 197Hg activity measurements without direct calibration tools?
Methodological Answer: When calibrated devices are unavailable, gamma spectroscopy is used to measure the 197Hg/197mHg activity ratio (R). The 299 keV energy difference between the ground and isomeric states allows spectral deconvolution. Activity is estimated using surrogate calibrators (e.g., 123I) and validated via Monte Carlo simulations .
Q. What are the implications of 197Hg’s dual decay pathways for experimental design?
Methodological Answer: 197mHg (T₁/₂ = 23.8 h) decays to 197Hg (91%) or 197Au (9%), complicating activity calculations. Researchers must account for branching ratios in dose calibrations and temporal sampling intervals. In theranostics, 197Hg alone is preferred for imaging to reduce patient radiotoxicity, while 197mHg is reserved for therapeutic applications .
Q. How do beam contaminants affect hyperfine structure (HFS) measurements in 197Hg spectroscopy?
Methodological Answer: Contaminants like 198Hg and 197mHg overlap HFS peaks, leading to unresolved spectra. Using a Multi-Reflection Time-of-Flight (MR-TOF) separator improves isotopic purity. Fixed parameters (e.g., au, bu from literature) are used in spectral fitting to reduce uncertainty .
Q. What protocols ensure reproducibility in 197Hg radiotracer experiments?
Methodological Answer:
- Production: Standardize neutron flux and irradiation time to control 197Hg yield.
- Trapping: Use pre-cleaned Au traps and validate Hg release via HPGe.
- Calibration: Cross-check gamma counts with independent methods (e.g., ICP-MS for stable Hg isotopes) .
Contradictions and Limitations
- KCl Trap Specificity: While 197Hg improves detection limits, KCl’s non-selectivity necessitates supplementary methods (e.g., plasma oxidation with Br₂) to distinguish GOM from GEM .
- Imaging Calibration: Indirect activity estimation introduces ±10% error, requiring iterative validation with phantom measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
